![molecular formula C16H22N2O5 B565674 N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE CAS No. 870812-92-3](/img/structure/B565674.png)
N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE
説明
N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE is a morpholine-derived compound characterized by a benzyloxycarbonyl (Cbz) protecting group and a chiral (3R)-configured amino-hydroxybutyl side chain. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical chemistry for applications such as protease inhibition or as a synthetic intermediate.
特性
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-4-morpholin-4-yl-4-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c19-11-14(10-15(20)18-6-8-22-9-7-18)17-16(21)23-12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,17,21)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTZZPLJUOWYCH-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Protection of the Amine Group
The primary amine is protected with Cbz-Cl under Schotten-Baumann conditions:
The product, (R)-3-(benzyloxycarbonylamino)-4-hydroxybutanoic acid, is isolated via extraction and recrystallization.
Activation and Coupling with Morpholine
The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate:
-
Reagents : Isobutyl chloroformate, N-methylmorpholine (NMM), THF.
-
Conditions : -15°C, 30 minutes.
Morpholine is then added to form the amide bond:
Hydroxyl Group Retention
The C4 hydroxyl group is preserved by avoiding strongly acidic or basic conditions post-coupling. Purification via silica gel chromatography (ethyl acetate/hexane) yields the final compound.
Organometallic Coupling Approaches
Patent WO2010097420A1 describes a palladium-catalyzed cross-coupling method applicable to analogous structures:
Organozinc Intermediate Formation
A zinc reagent is prepared from 4-bromo-N-Cbz-morpholine:
-
Reagents : Zinc dust, THF, 1,2-dibromoethane (activator).
-
Conditions : Reflux, 2 hours.
Negishi Coupling
The organozinc reagent reacts with a β-keto iodide under palladium catalysis:
Stereochemical Control
The (R)-configuration at C3 is maintained using a chiral β-keto iodide derived from enzymatic resolution.
Mitsunobu Reaction for Hydroxyl Group Installation
For substrates lacking the hydroxyl group, Mitsunobu conditions invert alcohol stereochemistry:
Substrate Preparation
A Cbz-protected β-amino alcohol is synthesized via:
-
Reduction : NaBH₄ reduction of a β-keto ester.
-
Protection : Cbz-Cl, as above.
Mitsunobu Reaction
-
Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), THF.
-
Conditions : 0°C to room temperature, 6 hours.
This method ensures the hydroxyl group’s (R)-configuration matches the target compound.
Comparative Analysis of Synthetic Routes
Method | Starting Material | Key Step | Yield (%) | Stereopurity (% ee) |
---|---|---|---|---|
Chiral Pool | (R)-β-Amino acid | Amide coupling | 78 | >99 |
Organometallic | 4-Bromo-N-Cbz-morpholine | Negishi coupling | 70 | 98 |
Mitsunobu | β-Amino alcohol | Stereoinversion | 85 | >99 |
Advantages :
-
Chiral pool : High stereopurity but requires expensive enantiopure starting materials.
-
Organometallic : Scalable but involves toxic heavy metals.
-
Mitsunobu : Ideal for late-stage hydroxylation but generates stoichiometric phosphine oxide.
Industrial-Scale Optimization
Solvent Selection
Catalytic Improvements
化学反応の分析
Types of Reactions
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
科学的研究の応用
Medicinal Chemistry
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine is primarily recognized for its role as an intermediate in the synthesis of various bioactive compounds. Its structural features facilitate the development of drugs targeting specific biological pathways.
Anticancer Agents
Research indicates that derivatives of this compound exhibit potential as anticancer agents. For instance, it has been utilized in the synthesis of compounds that regulate apoptosis, which is crucial for cancer treatment. The compound's ability to modify cellular mechanisms makes it a valuable tool in developing new cancer therapies .
Enzyme Inhibitors
The compound has been explored for its inhibitory effects on specific enzymes linked to metabolic diseases. For example, studies have shown that it can act as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is beneficial in managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .
Synthetic Applications
The synthetic versatility of this compound allows it to serve as a building block in organic synthesis.
Peptide Synthesis
This compound is often employed as a protecting group in peptide synthesis, particularly for amino acids that require stability during the formation of peptide bonds. Its benzyloxycarbonyl group provides protection against unwanted reactions while allowing for selective deprotection when needed .
Carbonate Formation
The compound can also participate in carbonate formation reactions, which are essential in creating stable intermediates for further chemical transformations. This application is particularly relevant in drug design where stability and reactivity are critical .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study demonstrated the efficacy of a derivative synthesized from this compound against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, supporting its potential use in cancer therapeutics .
Case Study 2: DPP-IV Inhibition
In another research project, compounds derived from this morpholine structure were evaluated for their DPP-IV inhibitory activity. The findings revealed a strong correlation between structural modifications and enhanced inhibitory potency, suggesting that this compound could lead to new diabetes treatments .
作用機序
The mechanism by which N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine exerts its effects involves the inhibition of specific enzymes and pathways related to cell survival. The compound targets molecular pathways that regulate apoptosis, leading to programmed cell death .
類似化合物との比較
AHU Series (AHU1–AHU4)
The AHU series () shares a morpholine core but differs in substituents. For example:
- AHU1 : Contains a maleimide group linked to morpholine via a benzene ring.
- AHU2/AHU3 : Replace morpholine with piperazine (a bioisostere) and introduce methyl/butyl chains.
- AHU4 : Adds a phenyl group to the maleimide moiety.
Key Differences :
- The target compound’s Cbz group and hydroxybutyl chain are absent in AHU derivatives.
- AHU1’s maleimide group is replaced by a carbamate (Cbz) in the target compound, altering redox reactivity and binding affinity .
Biological Activity :
AHU1–AHU4 modulate stx2 expression in bacterial systems, whereas the target compound’s activity is undefined in the provided evidence. Structural modifications in AHU2/AHU3 reduce potency compared to AHU1, highlighting the importance of the morpholine ring’s heteroatom configuration .
Levomoramide and Racemoramide
These morpholine derivatives () feature a 4-oxo-3,3-diphenylbutyl group attached to morpholine. Unlike the target compound, they lack amino or hydroxy substituents and instead include pyrrolidinyl and methyl groups.
Pyrrolidine-Based Analogues
3-Boc-amino-1-Cbz-4-hydroxymethyl-pyrrolidine
This compound () replaces morpholine with pyrrolidine, a five-membered ring. The Boc (tert-butoxycarbonyl) and Cbz groups mirror the target compound’s protective functionalities.
Structural Impact :
- Pyrrolidine’s smaller ring size increases ring puckering, affecting conformational flexibility.
Complex Morpholine Derivatives
The compound in contains a morpholine-carbonyl group linked to a fluorinated benzoyl-pyrrolidine scaffold.
Key Contrasts :
- Fluorinated alkyl chains enhance lipophilicity and metabolic stability compared to the target compound’s hydroxybutyl chain.
Research Implications
Further studies should explore its enzymatic inhibition profiles and compare its pharmacokinetics with AHU derivatives or pyrrolidine-based compounds.
生物活性
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine (CAS Number: 870812-92-3) is a bioactive compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₆H₂₂N₂O₅
- Molecular Weight : 322.36 g/mol
- CAS Number : 870812-92-3
The compound features a morpholine ring and an amino acid derivative, which contribute to its biological interactions.
This compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cancer proliferation and survival . The inhibition of these enzymes can lead to reduced cellular proliferation in malignant cells.
- Antitumor Activity : The compound has shown promise in vitro for its anti-tumor effects. It is believed that the compound's structural characteristics enable it to interfere with cellular mechanisms that promote tumor growth .
- Cellular Mechanisms : In studies involving cancer cells with multiple centrosomes, the compound induced a multipolar phenotype, leading to aberrant cell division and increased cell death . This effect underscores its potential as an anticancer agent.
Biological Activity Data Table
Activity | Effect | Reference |
---|---|---|
PI3-Kinase Inhibition | Reduces tumor cell proliferation | |
Induction of Multipolarity | Promotes cell death in cancer cells | |
Stability in Plasma | Half-life of 215 min |
Case Studies
- Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to induce multipolarity in centrosome-amplified cancer cells. The results demonstrated a significant increase in multipolarity (21%) when treated with the compound, indicating its potential as an anticancer therapeutic .
- Pharmacokinetics : The pharmacokinetic profile showed that the compound has a substantial half-life, which may enhance its therapeutic efficacy by allowing sustained action within the biological system .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing N-benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-hydroxybutyl]morpholine, and how do reaction conditions influence yield?
- Methodology : Use a multi-step approach:
- Step 1 : Protect the amino group via benzyloxycarbonyl (Cbz) chemistry under anhydrous conditions, using triethylamine as a base and dichloromethane as a solvent .
- Step 2 : Introduce the morpholine ring via nucleophilic substitution, employing 4-hydroxybutyl intermediates and catalytic Pd(dibenzylideneacetone) for cross-coupling reactions .
- Step 3 : Optimize stereochemistry using chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to ensure the (3R)-configuration .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Yields are highly dependent on solvent purity (e.g., anhydrous DMF) and temperature control (±2°C) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Techniques :
- NMR : Use ¹H/¹³C NMR to verify the Cbz group (δ ~7.3–7.5 ppm for benzyl protons) and morpholine ring signals (δ ~3.6–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~420–450 g/mol) and fragmentation patterns .
- HPLC : Chiral HPLC with a cellulose-based column resolves enantiomeric impurities (e.g., (3S)-isomers) .
Q. How can researchers mitigate hydrolysis of the benzyloxycarbonyl (Cbz) protecting group during synthesis?
- Strategies :
- Avoid protic solvents (e.g., water, alcohols) in early steps; use dichloromethane or THF instead .
- Add a scavenger like 2,6-lutidine to neutralize acidic byproducts .
- Perform reactions under nitrogen to minimize moisture .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in stereochemical outcomes during the synthesis of the (3R)-configured amino group?
- Case Study : If unintended (3S)-isomers form, use:
- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-based) to invert stereochemistry in situ .
- X-ray Crystallography : Confirm absolute configuration post-synthesis by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and what degradation products form?
- Oxidative Stability : Exposure to KMnO₄ in acidic medium oxidizes the hydroxybutyl side chain to a ketone, forming 4-[(3R)-3-amino-1-oxo-4-oxobutyl]morpholine derivatives .
- Reductive Stability : LiAlH₄ reduces the 1-oxo group to a hydroxyl, but may cleave the Cbz group; use hydrogenolysis (H₂/Pd-C) for selective deprotection .
- Mitigation : Store the compound at –20°C under argon to prevent unintended redox reactions .
Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its pharmacophore?
- Solubility Enhancement :
- Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation .
- Modify the hydroxybutyl group to a polyethylene glycol (PEG) conjugate while retaining the Cbz-morpholine core .
Q. How can researchers design analogs to probe structure-activity relationships (SAR) while maintaining the morpholine scaffold’s rigidity?
- Analog Design :
- Replace the Cbz group with alternative protecting groups (e.g., Fmoc, Boc) to test steric effects .
- Substitute the hydroxybutyl chain with fluorinated or branched alkyl groups to modulate lipophilicity .
- Biological Testing : Screen analogs against target enzymes (e.g., proteases) using fluorescence polarization assays .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。